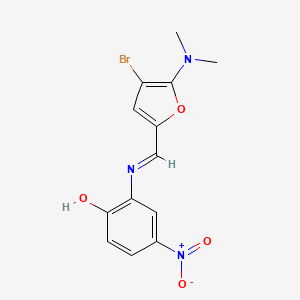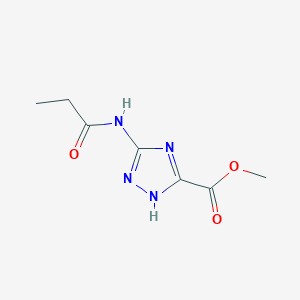![molecular formula C18H17NO3S B12874295 1H-Pyrrole, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- CAS No. 637354-46-2](/img/structure/B12874295.png)
1H-Pyrrole, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- is a complex organic compound that belongs to the pyrrole family This compound is characterized by the presence of a pyrrole ring substituted with a 4-methoxyphenyl group and a 4-methylphenylsulfonyl group
Métodos De Preparación
The synthesis of 1H-Pyrrole, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of acetylene and ammonia or by heating succinamide with zinc dust.
Introduction of the 4-Methoxyphenyl Group: This step involves the electrophilic substitution of the pyrrole ring with a 4-methoxyphenyl group using reagents such as 4-methoxyphenylacetic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1H-Pyrrole, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like chromium trioxide, leading to the formation of maleic imide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring undergoes substitution at the carbon-2 position. Reagents like nitric acid can be used for nitration, while sulfur trioxide in pyridine can be used for sulfonation.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
1H-Pyrrole, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- can be compared with other similar compounds such as:
4-Methoxyphenylacetic acid: This compound also contains a 4-methoxyphenyl group but lacks the pyrrole ring and sulfonyl group.
2-Methyl-1H-pyrrole: This compound has a similar pyrrole ring structure but lacks the 4-methoxyphenyl and 4-methylphenylsulfonyl groups.
The uniqueness of 1H-Pyrrole, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
637354-46-2 |
|---|---|
Fórmula molecular |
C18H17NO3S |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-1-(4-methylphenyl)sulfonylpyrrole |
InChI |
InChI=1S/C18H17NO3S/c1-14-5-11-17(12-6-14)23(20,21)19-13-3-4-18(19)15-7-9-16(22-2)10-8-15/h3-13H,1-2H3 |
Clave InChI |
DXJOWFMFDNBOTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


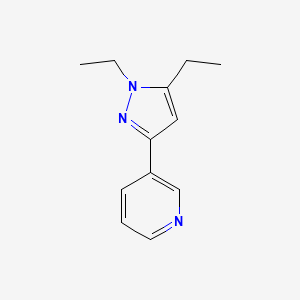
![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)
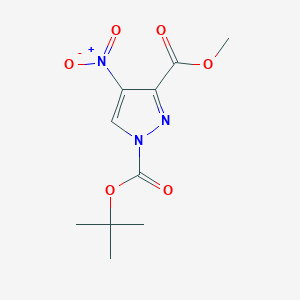
![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)
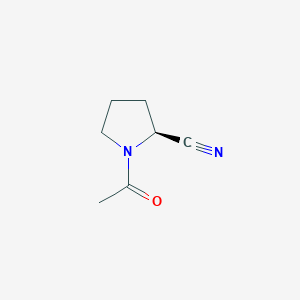
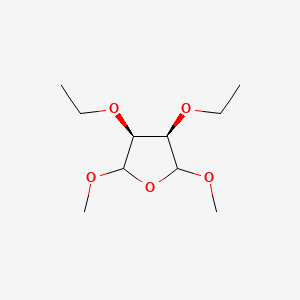
![4-[2-(Ethylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874254.png)
![2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12874266.png)
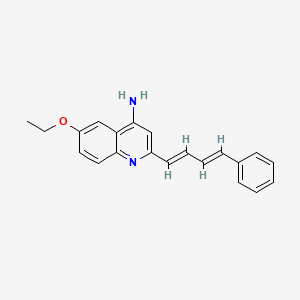
![2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole](/img/structure/B12874276.png)

